3-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-15-3-1-2-14(12-15)17(23)20-9-11-22-10-6-16(21-22)13-4-7-19-8-5-13/h1-8,10,12H,9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWZQWRTNMARPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, with the CAS number 1448053-31-3, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 326.8 g/mol . The compound features a chlorinated benzamide structure linked to a pyridine and pyrazole moiety, which are known for their biological significance.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the pyrazole and pyridine groups contribute to its ability to modulate biological functions.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. The compound has demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
| NCI-H460 | 42.30 |
These values suggest that the compound exhibits moderate potency against these cancer types, making it a candidate for further development in anticancer therapies .
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown promising antiparasitic activity. The inclusion of specific functional groups has been linked to enhanced efficacy against parasites, with certain derivatives achieving EC values as low as 0.025 µM . This suggests that structural modifications can significantly influence biological activity.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and screened for their ability to inhibit the growth of various cancer cell lines. The most potent compounds exhibited IC values ranging from 0.067 µM to 0.095 µM against Aurora-A kinase, indicating strong anticancer potential .
- Antiparasitic Evaluation : Research indicated that modifications in the pyridine ring led to varying degrees of potency against parasitic infections. For instance, derivatives with N-substituted pyrazoles showed improved activity compared to their unsubstituted counterparts .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs, such as benzamide backbones, halogen substituents, or pyridine/pyrazole heterocycles:
Impact of Substituents and Linkers
- Halogen Effects : The target compound’s 3-chloro substituent (vs. 2-chloro in or 2-chloro-4-fluoro in ) may influence steric interactions with target proteins. Fluorine in could enhance metabolic stability compared to chlorine alone.
- Heterocycle Variations: Pyridine-pyrazole (target) vs. pyridine-pyrimidine () alters electron distribution and hydrogen-bonding capacity.
- Linker Modifications : The ethyl linker in the target compound and contrasts with the phenyl-acetamide chain in , which may affect flexibility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
